N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide
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Overview
Description
N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzamide, characterized by the presence of nitro groups and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Major Products
Reduction: The major product is N-Methyl-4-amino-N-(4-aminophenyl)benzamide.
Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the nitro groups with the nucleophile.
Scientific Research Applications
N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is not well-documented. its effects are likely due to the presence of nitro groups, which can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, leading to biological effects. The exact pathways and molecular targets involved require further research.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitroaniline: Similar structure but lacks the benzamide group.
4-Nitrobenzanilide: Similar structure but lacks the methyl group on the nitrogen atom.
N-Benzoyl-p-nitroaniline: Similar structure but lacks the methyl group on the nitrogen atom
Properties
CAS No. |
33675-69-3 |
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Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11N3O5/c1-15(11-6-8-13(9-7-11)17(21)22)14(18)10-2-4-12(5-3-10)16(19)20/h2-9H,1H3 |
InChI Key |
PDODYIVPNIJZLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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